3-Cyclobutyloxolane-3-carbaldehyde
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Overview
Description
3-Cyclobutyloxolane-3-carbaldehyde is an organic compound with the molecular formula C9H14O2 It is a cyclic aldehyde that features a cyclobutyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyloxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst to form the oxolane ring. This intermediate is then subjected to oxidation to introduce the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclobutanone, its reaction with ethylene glycol, and subsequent oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Cyclobutyloxolane-3-carboxylic acid.
Reduction: 3-Cyclobutyloxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclobutyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutyloxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolane ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A precursor in the synthesis of 3-Cyclobutyloxolane-3-carbaldehyde.
Oxolane: The parent compound of the oxolane ring present in this compound.
Cyclobutyloxolane: A related compound without the aldehyde group.
Uniqueness
This compound is unique due to the presence of both a cyclobutyl group and an oxolane ring with an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-cyclobutyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-6-9(4-5-11-7-9)8-2-1-3-8/h6,8H,1-5,7H2 |
InChI Key |
SWCWZEDPBHFFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCOC2)C=O |
Origin of Product |
United States |
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